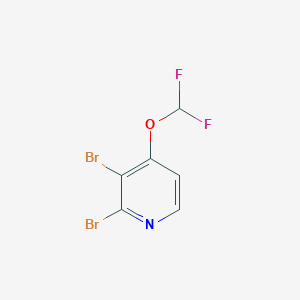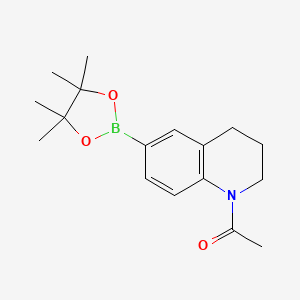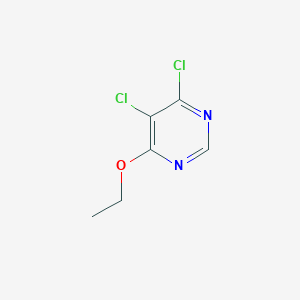![molecular formula C16H11Cl2NOS B11777062 3-Chloro-N-(4-chlorophenyl)-6-methylbenzo[b]thiophene-2-carboxamide](/img/structure/B11777062.png)
3-Chloro-N-(4-chlorophenyl)-6-methylbenzo[b]thiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-N-(4-chlorophenyl)-6-methylbenzo[b]thiophene-2-carboxamide is a synthetic compound belonging to the class of benzo[b]thiophene derivatives. These compounds are known for their diverse applications in medicinal chemistry and material science due to their unique structural properties. The presence of both chlorine and methyl groups in the molecule enhances its chemical reactivity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-N-(4-chlorophenyl)-6-methylbenzo[b]thiophene-2-carboxamide typically involves the condensation of 3-chlorothiophene-2-carboxylic acid with 4-chloroaniline under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction mixture is stirred at room temperature for several hours to ensure complete conversion .
Industrial Production Methods: In an industrial setting, the production of this compound may involve a multi-step process starting from readily available raw materials. The process includes the chlorination of thiophene, followed by carboxylation and subsequent coupling with 4-chloroaniline. The reaction conditions are optimized to maximize yield and purity, often involving the use of high-pressure reactors and continuous flow systems to enhance efficiency .
Chemical Reactions Analysis
Types of Reactions: 3-Chloro-N-(4-chlorophenyl)-6-methylbenzo[b]thiophene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield the corresponding amines.
Substitution: The chlorine atoms in the compound can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Substituted derivatives with nucleophiles.
Scientific Research Applications
3-Chloro-N-(4-chlorophenyl)-6-methylbenzo[b]thiophene-2-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its structural similarity to other biologically active thiophene derivatives.
Industry: Utilized in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of 3-Chloro-N-(4-chlorophenyl)-6-methylbenzo[b]thiophene-2-carboxamide involves its interaction with specific molecular targets in biological systems. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest involvement in pathways related to cell proliferation and apoptosis .
Comparison with Similar Compounds
- 3-Chlorothiophene-2-carboxylic acid
- 4-Chloroaniline
- Benzo[b]thiophene derivatives
Comparison: Compared to other similar compounds, 3-Chloro-N-(4-chlorophenyl)-6-methylbenzo[b]thiophene-2-carboxamide stands out due to its unique combination of chlorine and methyl groups, which enhance its chemical reactivity and potential biological activity. This makes it a valuable compound for various applications in medicinal chemistry and material science .
Properties
Molecular Formula |
C16H11Cl2NOS |
|---|---|
Molecular Weight |
336.2 g/mol |
IUPAC Name |
3-chloro-N-(4-chlorophenyl)-6-methyl-1-benzothiophene-2-carboxamide |
InChI |
InChI=1S/C16H11Cl2NOS/c1-9-2-7-12-13(8-9)21-15(14(12)18)16(20)19-11-5-3-10(17)4-6-11/h2-8H,1H3,(H,19,20) |
InChI Key |
FCFDGHFKCNQBCW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=C(S2)C(=O)NC3=CC=C(C=C3)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Ethyl 7-bromo-2,3-dihydropyrazolo[5,1-b]oxazole-6-carboxylate](/img/structure/B11777001.png)

![8-(4-Aminopiperidin-1-yl)-2-ethyl-[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one](/img/structure/B11777004.png)



![(2,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazol-3-yl)(thiomorpholino)methanone](/img/structure/B11777034.png)





